2,4-Bis(dimethylamino)-6-hydrazino-1,3,5-triazine
Overview
Description
2,4-Bis(dimethylamino)-6-hydrazino-1,3,5-triazine is a heterocyclic compound that belongs to the triazine family. This compound is characterized by the presence of two dimethylamino groups and one hydrazino group attached to a triazine ring. Triazines are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science.
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with various biological targets
Mode of Action
It has been suggested that the compound undergoes thermal conversions, which could potentially influence its interaction with its targets . The dimethylamino group is oxidized by the nitro group at the limiting stage of the process .
Biochemical Pathways
Similar compounds have been shown to influence various biochemical pathways . More research is needed to elucidate the specific pathways affected by this compound.
Pharmacokinetics
Studies on the thermal stability of similar high-energy triazine derivatives suggest that the compound’s stability could potentially influence its bioavailability .
Result of Action
The compound’s thermal conversions could potentially result in various molecular and cellular changes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,4-Bis(dimethylamino)-6-hydrazino-1,3,5-triazine. For instance, the compound’s thermal conversions have been studied in a temperature range of 170–623 K, suggesting that temperature could potentially influence its action .
Preparation Methods
The synthesis of 2,4-Bis(dimethylamino)-6-hydrazino-1,3,5-triazine typically involves the reaction of cyanuric chloride with dimethylamine and hydrazine. The reaction conditions often include the use of solvents such as acetonitrile or dimethylformamide (DMF) and may require the presence of a base like triethylamine to facilitate the reaction. The process can be summarized as follows:
Step 1: Cyanuric chloride is reacted with dimethylamine to form 2,4-Bis(dimethylamino)-6-chloro-1,3,5-triazine.
Step 2: The intermediate product is then treated with hydrazine to replace the chlorine atom with a hydrazino group, yielding this compound.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
2,4-Bis(dimethylamino)-6-hydrazino-1,3,5-triazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydrazino group can participate in substitution reactions with electrophiles, leading to the formation of substituted triazine derivatives.
Common reagents and conditions used in these reactions include solvents like ethanol, methanol, and acetonitrile, as well as catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2,4-Bis(dimethylamino)-6-hydrazino-1,3,5-triazine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex triazine derivatives, which have applications in materials science and catalysis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of advanced materials.
Comparison with Similar Compounds
2,4-Bis(dimethylamino)-6-hydrazino-1,3,5-triazine can be compared with other similar compounds, such as:
2,4-Bis(dimethylamino)-6-chloro-1,3,5-triazine: This compound is an intermediate in the synthesis of this compound and has similar chemical properties.
2,4,6-Tris(dimethylamino)-1,3,5-triazine: This compound has three dimethylamino groups and is used in similar applications, but lacks the hydrazino group.
2,4-Bis(dimethylamino)-6-methylamino-1,3,5-triazine: This compound has a methylamino group instead of a hydrazino group, leading to different reactivity and applications.
The uniqueness of this compound lies in its combination of dimethylamino and hydrazino groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
6-hydrazinyl-2-N,2-N,4-N,4-N-tetramethyl-1,3,5-triazine-2,4-diamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N7/c1-13(2)6-9-5(12-8)10-7(11-6)14(3)4/h8H2,1-4H3,(H,9,10,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SACCVFPGLKNXLE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)NN)N(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15N7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80274787 | |
Record name | ST085898 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80274787 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10409-78-6 | |
Record name | NSC99856 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99856 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | ST085898 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80274787 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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